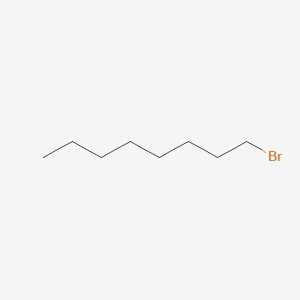

1-Bromooctane

Overview

Description

1-Bromooctane (C₈H₁₇Br, CAS 111-83-1) is a primary alkyl bromide characterized by a linear octyl chain terminated by a bromine atom. Its molecular weight is 193.12 g/mol, and it is widely used as an alkylating agent in organic synthesis due to the high reactivity of the bromine atom as a leaving group in nucleophilic substitution (SN2) reactions . The compound is synthesized by reacting 1-octanol with hydrobromic acid (HBr) in the presence of sulfuric acid, a method analogous to the production of 1-bromobutane . Applications span pharmaceuticals, surfactants, liquid crystals, and polymer chemistry, where its hydrophobic octyl chain influences material properties such as solubility and self-assembly .

Preparation Methods

Hydrobromic Acid-Mediated Substitution

The reaction of n-octanol with hydrobromic acid (HBr) in the presence of sulfuric acid (H₂SO₄) remains the most widely adopted method for 1-bromooctane synthesis. This approach leverages the SN2 nucleophilic substitution mechanism , where the hydroxyl group of n-octanol is protonated by H₂SO₄, forming a better-leaving water molecule. Bromide ions (Br⁻) then displace water, yielding this compound .

Traditional Batch Reactor Protocol

In a conventional batch setup, n-octanol (41.2 g, 0.32 mol) is combined with aqueous HBr (40%, 70 g, 0.35 mol) and concentrated H₂SO₄ (26 g, 0.26 mol). The mixture is refluxed at 100–110°C for 7–8 hours, followed by dilution with water to separate the organic layer. Sequential washing with water, 10% Na₂CO₃, and drying over anhydrous Na₂SO₄ precedes distillation at 196–200°C (760 mmHg) or 91–93°C (2.93 kPa), yielding >90% pure product .

Table 1: Reaction Conditions for Batch Synthesis

| Parameter | Value |

|---|---|

| Molar Ratio (Octanol:HBr) | 1:1.1 |

| H₂SO₄ Concentration | 98% |

| Reaction Temperature | 100–110°C |

| Reaction Time | 7–8 hours |

| Yield | 90–92% |

Despite its reliability, this method generates by-products like alkenes and dialkyl ethers due to H₂SO₄-induced dehydration .

Microreactor-Enhanced Continuous Synthesis

Microreactor technology has revolutionized this compound production by improving heat transfer and reaction control. A 2020 study demonstrated a 98% yield using a two-stage microreactor system .

Flow Reactor Configuration

-

Acid Mixing Stage : HBr (40%) and H₂SO₄ are combined in a T-shaped mixer at 0.4 mL/min.

-

Reaction Stage : The acid mixture meets n-octanol (0.4 mL/min) in a coiled tubular reactor maintained at 60°C.

-

Quenching & Separation : The effluent is diluted with ice water, and the organic layer is purified via fractional distillation .

Table 2: Microreactor vs. Batch Performance

| Metric | Microreactor | Batch Reactor |

|---|---|---|

| Temperature | 60°C | 100–110°C |

| Residence Time | 15–20 minutes | 7–8 hours |

| Yield | 98% | 90–92% |

| By-Product Formation | <1% | 5–8% |

This method reduces energy consumption and eliminates hazardous reflux conditions, aligning with green chemistry principles .

Solid Super Acid-Catalyzed Bromination

To mitigate corrosion and waste from liquid acids, solid super acids like SO₄²⁻/ZrO₂-ZnO have been employed. A 2014 study reported a 70.22% yield using this catalyst under milder conditions .

Catalyst Synthesis and Characterization

-

Preparation : ZrOCl₂·8H₂O and Zn(NO₃)₂ are co-precipitated at pH 10, calcined at 650°C, and sulfated with 0.5 M H₂SO₄.

-

Properties :

Catalytic Reaction Mechanism

The solid acid protonates n-octanol, generating a carbocation intermediate. Bromide ions from HBr then attack the carbocation, forming this compound. The absence of free H₂SO₄ minimizes dehydration side reactions .

Table 3: Solid Acid Catalysis Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 8 wt.% |

| n-Octanol:HBr Ratio | 1:3 |

| Temperature | 130°C |

| Time | 7 hours |

| Yield | 70.22% |

While yields are lower than liquid-phase methods, this approach reduces equipment corrosion and enables catalyst reuse .

Alternative Bromination Routes

Phosphorus Tribromide (PBr₃) Method

Though less common due to PBr₃’s toxicity, this method involves:

Yields reach 85–88%, but the method is unsuitable for industrial scale due to safety concerns .

Deuterated this compound Synthesis

For isotopic labeling, octane-d₁₇ undergoes free-radical bromination using Br₂ and UV light:

This niche method is critical for metabolic tracing studies.

Environmental and Industrial Considerations

Waste Management

-

Liquid Acid Methods : Require neutralization of spent H₂SO₄ (generates NaHSO₄) and HBr scrubbing .

-

Solid Acid Methods : Catalyst regeneration reduces waste by 40% compared to traditional routes .

Cost Analysis

Table 4: Cost per Kilogram of this compound

| Method | Raw Material Cost | Energy Cost | Total |

|---|---|---|---|

| Microreactor | $12.50 | $3.20 | $15.70 |

| Batch Reactor | $10.80 | $8.90 | $19.70 |

| Solid Acid Catalyst | $14.20 | $5.10 | $19.30 |

Microreactor technology offers the lowest production cost despite higher initial capital investment .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

1-Bromooctane primarily undergoes SN2 mechanisms due to its primary alkyl structure, enabling efficient displacement of the bromine atom with various nucleophiles.

Reaction with Hydroxide Ions

In phase-transfer catalysis (PTC) systems, this compound reacts with aqueous KOH to form 1-octanol. Residual hydration of anions in concentrated KOH (53%) increases reactivity compared to classical PTC conditions .

| Conditions | Catalyst | Rate Enhancement | Key Insight |

|---|---|---|---|

| 53% KOH, 25°C | Lipophilic cryptand (1a) | 2–3× vs. classical | Partial hydration limits full reactivity |

Reaction with Amines

This compound reacts with diethanolamine to form 2,2'-(octylazanediyl)bis(ethan-1-ol) under reflux conditions:

Reaction with Thiols

Thiols displace bromide to form octyl thioethers, though specific data for this compound requires extrapolation from analogous reactions .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form 1-octene and other alkenes.

Dehydration Studies

In the presence of H₄SiW₁₂O₄₀ and CuBr₂:

| Catalyst System | Temperature | Time | Olefin Yield |

|---|---|---|---|

| H₃PW₁₂O₄₀ + BiCl₃ | 125°C | 48 h | 70% |

Grignard and Organometallic Reactions

This compound serves as a precursor for Grignard reagents (C₈H₁₇MgBr), enabling carbon-chain elongation:

Radical Pathways

In the presence of radical initiators, this compound participates in borylation reactions:

-

Example : Reaction with bis(pinacolato)diboron (B₂pin₂) yields octylboronic esters.

-

Mechanism : Radical chain process confirmed by ESR spectroscopy .

Phase-Transfer Catalysis (PTC)

This compound is employed in PTC to enhance reaction rates between immiscible phases:

-

System : Lipophilic cryptands or crown ethers transfer hydroxide ions into organic phases .

-

Efficiency : Up to 70% yield in nucleophilic substitutions under high KOH concentrations .

Isomerization and Side Reactions

Under prolonged heating or acidic conditions, this compound isomerizes to 2-bromooctane or 3-bromooctane .

Comparative Reactivity Data

Mechanistic Insights

Scientific Research Applications

Applications Overview

1-Bromooctane is primarily used in the following areas:

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is often employed in the preparation of various organic compounds, including quaternary ammonium salts and other alkyl derivatives. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating complex molecules.

Extraction Solvent

It is used as an extraction solvent for volatile organic compounds (VOCs) from aqueous samples. This application is particularly relevant in environmental chemistry for analyzing water samples to determine pollutant levels. The ability of this compound to selectively extract VOCs enhances the sensitivity and accuracy of analytical methods.

Polymer Chemistry

In polymer chemistry, this compound is utilized in the synthesis of dendritic polymers and other advanced materials. For instance, it has been used to prepare quaternary ammonium chloride-modified poly(propylenimine) dendrimers, which have applications in drug delivery systems and nanotechnology .

Case Study 1: Extraction of VOCs

A study demonstrated the effectiveness of this compound as an extraction solvent for VOCs from contaminated water samples. The results indicated that this solvent could efficiently extract a range of compounds, improving detection limits compared to traditional methods .

Case Study 2: Synthesis of Dendrimers

Research involving the synthesis of modified dendrimers using this compound showed that these materials exhibited enhanced properties for drug delivery applications. The modification process involved nucleophilic substitution reactions that incorporated this compound into the dendrimer structure, resulting in improved biocompatibility and targeting capabilities .

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a precursor for various organic compounds and reactions (e.g., nucleophilic substitutions) |

| Extraction Solvent | Effective for extracting VOCs from water samples for environmental analysis |

| Polymer Chemistry | Involved in synthesizing advanced materials like dendrimers for drug delivery |

Mechanism of Action

The primary mechanism of action of 1-bromooctane involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by other nucleophiles. This property is exploited in the preparation of esters, ethers, and other derivatives, which are essential in developing new materials and studying reaction kinetics and mechanisms .

Comparison with Similar Compounds

Comparison with Similar Alkyl Bromides

Chain Length and Reactivity

The reactivity and applications of 1-bromooctane are strongly influenced by its chain length relative to other alkyl bromides:

- Shorter chains (e.g., 1-bromohexane) : Higher SN2 reactivity due to reduced steric hindrance. Used in time-sensitive syntheses, such as imidazolium ionic liquids for hydrogels .

- Longer chains (e.g., 1-bromodecane) : Lower reactivity but enhanced hydrophobicity, making them suitable for stabilizing micelles in reverse micellar systems for protein extraction .

Liquid Crystals

This compound serves as a precursor for symmetric bent-core liquid crystals. When compared to 1-bromohexane and 1-bromododecane, the octyl chain provides balanced mesomorphic stability and thermal behavior, enabling transitions between nematic and smectic phases at 120–150°C .

Polymer Modification

- Quaternary Ammonium Groups : Quaternizing poly(DMAEMA-co-OEGMA-OH) with this compound introduces ~0.8 µmol/cm² ammonium groups, similar to ethyl bromide but with enhanced hydrophobic anchoring in antimicrobial coatings .

- Electrochromic Polymers : this compound-derived indolo-carbazole polymers (e.g., PDTCZ-2) show improved solubility and redox stability compared to shorter-chain analogs, critical for flexible electronics .

Key Research Findings

Surfactant Efficiency

In benzodiazepin-2-one derivatives, this compound-based surfactants enhance drug permeability by 40% compared to 1-bromononane and 1-bromododecane, attributed to optimal alkyl chain interactions with lipid bilayers .

Phase Transfer Catalysis

This compound outperforms 1,8-dibromooctane in anion-exchange reactions due to its monofunctional structure, reducing side reactions and improving yields in electrolyte synthesis by 15–20% .

Biological Activity

1-Bromooctane, a linear alkyl bromide with the chemical formula , is primarily utilized in organic synthesis and has garnered attention for its biological activities. This compound serves as a versatile reagent in various chemical reactions, including alkylation and the synthesis of other organic compounds. Its biological activity, particularly in antimicrobial properties, has been the subject of several studies.

This compound can be synthesized through various methods, including the direct bromination of octane or via nucleophilic substitution reactions involving alkyl halides. The compound's structure allows it to participate in a range of chemical transformations, making it valuable in both academic research and industrial applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study focused on the synthesis and evaluation of N-substituted derivatives of thiazachalcones revealed that compounds derived from this compound showed varying degrees of antibacterial activity against different bacterial strains. The results indicated that the antimicrobial activity tended to increase with the length of the alkyl chain, with this compound derivatives performing particularly well against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| N-alkyl derivative | Bacillus subtilis | 16 µg/mL |

The above table summarizes findings from various studies where this compound and its derivatives were tested against common bacterial pathogens. The MIC values reflect the concentration at which bacterial growth is inhibited.

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents

In one study, researchers synthesized several N-alkylated thiazachalcones using this compound as a starting material. The resulting compounds were evaluated for their antibacterial properties. It was observed that increasing the length of the alkyl chain generally enhanced antimicrobial efficacy, suggesting a structure-activity relationship that could be exploited for developing new antimicrobial agents .

Case Study 2: Antifungal Activity

Another investigation highlighted the antifungal activity of this compound derivatives against Candida albicans. While many derivatives showed limited activity, those with longer carbon chains exhibited improved efficacy. This finding is significant for developing antifungal treatments, particularly in clinical settings where resistance to existing antifungal agents is prevalent .

The biological activity of this compound is largely attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms. The presence of the bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and lipids within microbial cells. This mechanism can lead to cell lysis or inhibition of essential cellular functions.

Properties

IUPAC Name |

1-bromooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKOFRJSULQZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021938 | |

| Record name | 1-Bromooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | n-Octyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.34 [mmHg] | |

| Record name | n-Octyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-83-1 | |

| Record name | 1-Bromooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Octyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromooctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMOOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q382HPC6LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.